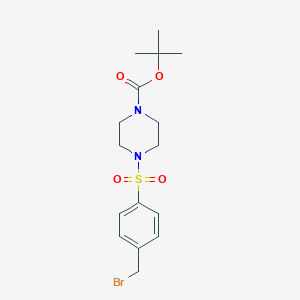

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate is a sulfonamide-containing piperazine derivative widely utilized in medicinal and synthetic chemistry. Its core structure features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a 4-(bromomethyl)phenylsulfonyl group. The bromomethyl substituent on the phenyl ring provides a reactive site for further functionalization, making it a versatile intermediate in drug discovery . This compound is particularly valuable in synthesizing covalent inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules where selective alkylation or conjugation is required .

Properties

IUPAC Name |

tert-butyl 4-[4-(bromomethyl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)14-6-4-13(12-17)5-7-14/h4-7H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMPSPRSMFXSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139885 | |

| Record name | 1,1-Dimethylethyl 4-[[4-(bromomethyl)phenyl]sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138384-98-2 | |

| Record name | 1,1-Dimethylethyl 4-[[4-(bromomethyl)phenyl]sulfonyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138384-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[4-(bromomethyl)phenyl]sulfonyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-(Bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The bromomethyl group is introduced through a bromination reaction, and the tert-butyl group is added via a tert-butylation reaction. The sulfonyl group is introduced through a sulfonylation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxyl group.

Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide group.

Substitution: Substitution reactions can occur at the piperazine ring, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Sulfides.

Substitution: Various substituted piperazines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .

1.2 Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives can possess significant antimicrobial activity. The incorporation of bromomethyl groups enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes and exert bactericidal effects .

Neurological Research

2.1 Neuropharmacology

Piperazine derivatives are known for their potential neuropharmacological effects. Studies suggest that compounds like this compound may interact with neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders such as anxiety and depression .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Core : The initial step involves the synthesis of piperazine derivatives through cyclization reactions.

- Bromomethylation : Introduction of the bromomethyl group using reagents like formaldehyde and hydrobromic acid.

- Sulfonylation : The introduction of the sulfonyl group can be achieved through reactions with sulfonyl chlorides.

- Carboxylate Formation : Finally, the tert-butyl ester is formed by reacting with tert-butyl chloroformate.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of various piperazine derivatives, including this compound, against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of related sulfonamide compounds was tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the molecular structure led to enhanced efficacy against resistant strains, highlighting the importance of structural diversity in drug design .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The sulfonyl group can bind to enzymes and receptors, altering their activity. The piperazine ring can interact with biological membranes, affecting cellular processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Analogues

Case Study: Bromomethyl vs. Chloro-Fluoro Substitutents

The herbicidal compound tert-butyl 4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxylate () highlights how halogen substituents influence bioactivity. Compared to bromomethyl, the chloro-fluoro group enhances herbicidal potency but reduces versatility for further derivatization .

Biological Activity

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate, also known by its CAS number 352437-09-3, is a sulfonamide derivative with potential biological activity. The compound's structure includes a piperazine ring, which is known for its versatility in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₁BrN₂O₄S

- Molecular Weight : 405.31 g/mol

- Purity : >98% (T)

- Melting Point : 140.0 to 144.0 °C

- Appearance : White to light yellow powder

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BrN₂O₄S |

| Molecular Weight | 405.31 g/mol |

| Purity | >98% |

| Melting Point | 140 - 144 °C |

| Appearance | White to light yellow powder |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit tumor growth in various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes that are crucial for cancer cell proliferation. For example, sulfonamides can interfere with folate metabolism, which is essential for DNA synthesis in rapidly dividing cells.

- Case Study : In a study involving various sulfonamide derivatives, it was found that compounds with a bromine substituent on the phenyl ring showed enhanced activity against colon carcinoma cells (HCT-15) compared to their non-brominated counterparts .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of piperazine derivatives. Studies have shown that certain piperazine compounds can exhibit anticonvulsant properties by modulating neurotransmitter systems.

- Mechanism of Action : These compounds may enhance GABAergic activity or inhibit glutamate receptors, leading to reduced neuronal excitability.

- Research Findings : A related study demonstrated that a piperazine-based compound significantly reduced seizure activity in animal models, suggesting that modifications to the piperazine structure can yield potent anticonvulsants .

Other Pharmacological Effects

Beyond anticancer and anticonvulsant activities, this compound has been investigated for other pharmacological properties:

- Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that certain piperazine compounds may protect against neurodegenerative processes by modulating oxidative stress pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes nucleophilic substitution reactions with amines, thiols, or other nucleophiles, enabling the introduction of diverse functional groups.

Example Reaction with Amines:

Conditions :

-

Nucleophile : Piperazine derivatives or primary/secondary amines

-

Base : KCO or DIPEA

-

Solvent : Acetonitrile (MeCN) or dichloromethane (DCM)

-

Temperature : 75°C

-

Reaction Time : 16–20 hours

Outcome :

Alkylation of amines proceeds via an S2 mechanism. For instance, reaction with 1-benzylpiperazine yields tert-butyl 4-((4-((4-benzylpiperazin-1-yl)methyl)phenyl)sulfonyl)piperazine-1-carboxylate (isolated yield: ~42%) .

| Reaction Component | Details |

|---|---|

| Substrate | Bromomethyl group |

| Nucleophile | Amines (e.g., piperazine derivatives) |

| Catalyst/Base | KCO |

| Solvent | MeCN |

| Yield | 42–78% |

Suzuki–Miyaura Cross-Coupling

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl or alkyl-aryl linkages.

Conditions :

-

Catalyst : Pd(PPh) or PdCl(dppf)

-

Base : NaCO

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

-

Temperature : 80–100°C

Outcome :

Coupling with arylboronic acids generates extended aromatic systems, useful in medicinal chemistry.

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh) |

| Coupling Partner | Arylboronic acids |

| Solvent | THF |

| Key Application | Synthesis of GPR119 agonists |

Deprotection of the Boc Group

The Boc-protected piperazine undergoes acid-mediated deprotection to yield a free secondary amine, enabling further functionalization.

Conditions :

-

Acid : Trifluoroacetic acid (TFA) or HCl (4M in dioxane)

-

Solvent : DCM or dioxane

-

Temperature : Room temperature to 40°C

Outcome :

Deprotection generates 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine, which can be alkylated or acylated .

| Reaction Component | Details |

|---|---|

| Deprotection Agent | TFA or HCl |

| Solvent | DCM |

| Typical Yield | >90% |

Sulfonamide Functionalization

The sulfonyl group stabilizes adjacent electrophilic centers, facilitating reactions such as:

-

Hydrolysis : Under basic conditions, sulfonamides hydrolyze to sulfonic acids.

-

Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings undergo substitution at positions activated by the sulfonyl group.

Example :

Reaction with sodium methoxide in methanol yields methyl esters, though specific data for this compound requires further study .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)piperazine-1-carboxylate?

- Methodological Answer : A common approach involves coupling a piperazine derivative with a bromomethylphenylsulfonyl precursor. For example, tert-butyl piperazine-1-carboxylate can react with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for 12 h), yielding the target compound with high purity (88.7% yield) . Purification via silica gel chromatography (hexane:ethyl acetate gradient) is recommended to isolate the product.

Q. Key Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | 1,4-Dioxane | 110°C | 12 h | 88.7% |

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the tert-butyl group (δ ~1.46 ppm for 9H), piperazine ring protons (δ ~3.0–4.0 ppm), and bromomethyl signals (δ ~4.3–4.5 ppm). Multiplicity and coupling constants help distinguish adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₄BrN₂O₄S: 431.06, observed: 431.07) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond angles, particularly for piperazine ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, stereoisomerism, or impurities. Strategies include:

- Decoupling Experiments : Suppress coupling interactions to simplify spectra (e.g., distinguishing piperazine ring protons from sulfonyl group signals) .

- Crystallographic Validation : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations or rotational isomers using single-crystal X-ray diffraction .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl piperazine-1-carboxylate derivatives) to identify anomalous peaks .

Q. What mechanistic insights guide functionalization of the bromomethyl group?

- Methodological Answer : The bromomethyl moiety is highly reactive, enabling nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key considerations:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of incoming groups (e.g., amines, thiols).

- Catalytic Systems : Pd(PPh₃)₄ facilitates Suzuki couplings with aryl boronic acids under inert atmospheres .

- Side Reactions : Competing elimination (to form vinyl sulfones) can occur under strongly basic conditions; monitor via TLC or LC-MS .

Q. How does the sulfonyl group influence biological activity in drug discovery?

- Methodological Answer : The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and improves metabolic stability. To study this:

- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl, nitro, or amino substituents on the phenylsulfonyl group and compare IC₅₀ values .

- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., tyrosine kinase inhibitors) .

- In Vitro Assays : Test stability in liver microsomes to assess resistance to oxidative metabolism .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

- Methodological Answer : Yield variations (e.g., 70–88%) may stem from differences in:

- Purity of Starting Materials : Impurities in tert-butyl piperazine-1-carboxylate or sulfonyl chlorides reduce efficiency .

- Workup Protocols : Incomplete extraction or insufficient drying (e.g., Na₂SO₄ vs. MgSO₄) affects isolated yields .

- Scale Effects : Milligram-scale reactions often underperform due to surface-area-to-volume ratios; optimize for larger batches .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.